Cas no 115665-92-4 (3-Buten-2-one, 4-[4-(trifluoromethyl)phenyl]-, (3E)-)

3-Buten-2-one, 4-[4-(trifluoromethyl)phenyl]-, (3E)- structure
115665-92-4 structure
Product Name:3-Buten-2-one, 4-[4-(trifluoromethyl)phenyl]-, (3E)-
Numero CAS:115665-92-4
MF:C11H9F3O
MW:214.183773756027
CID:1204914
PubChem ID:5708853
Update Time:2025-10-29

3-Buten-2-one, 4-[4-(trifluoromethyl)phenyl]-, (3E)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Buten-2-one, 4-[4-(trifluoromethyl)phenyl]-, (3E)-
    • (E)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-one
    • AKOS025310002
    • SCHEMBL1405020
    • A840016
    • 3-Buten-2-one, 4-[4-(trifluoromethyl)phenyl]-
    • (E)-4-(4-trifluoromethylphenyl)but-3-en-2-one
    • (Z)-4-(4-(TRIFLUOROMETHYL)PHENYL)BUT-3-EN-2-ONE
    • (3E)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one
    • (E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one
    • (3E)-4-[4-(trifluoromethyl)phenyl]-3-buten-2-one
    • 80992-93-4
    • 4-(4-(Trifluoromethyl)phenyl)but-3-en-2-one
    • MFCD00052848
    • 3-Buten-2-one,4-(4-CF3-phenyl)-
    • PS-6438
    • CHEMBL74630
    • CS-0142131
    • Z2315587077
    • EN300-7411432
    • D76311
    • (E)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one
    • 115665-92-4
    • AKOS009159474
    • (E)-4-[4-(trifluoromethyl)phenyl]-3-buten-2-one
    • DTXSID70876673
    • 1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one
    • MDL: MFCD00052848
    • Inchi: 1S/C11H9F3O/c1-8(15)2-3-9-4-6-10(7-5-9)11(12,13)14/h2-7H,1H3/b3-2+
    • Chiave InChI: PHVQEHOBDSECPV-NSCUHMNNSA-N
    • Sorrisi: FC(C1C=CC(/C=C/C(C)=O)=CC=1)(F)F

Proprietà calcolate

  • Massa esatta: 214.06057
  • Massa monoisotopica: 214.06054939g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 3
  • Complessità: 247
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3
  • Superficie polare topologica: 17.1Ų

Proprietà sperimentali

  • PSA: 17.07

3-Buten-2-one, 4-[4-(trifluoromethyl)phenyl]-, (3E)- Prezzodi più >>

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